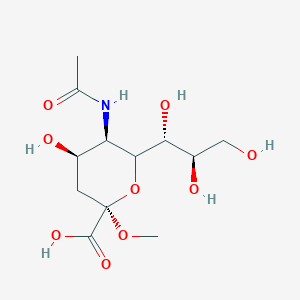![molecular formula C11H8N4O2 B013717 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline CAS No. 114451-08-0](/img/structure/B13717.png)
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
Übersicht
Beschreibung
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline is a mutagenic compound produced from cooking beef . It has a molecular weight of 228.21 and a molecular formula of C11H8N4O2 .
Synthesis Analysis
The synthesis of similar compounds, such as 3H-furo[2,3-b]imidazo[4,5-f]quinolines, has been achieved from the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile . The structures of the new compounds were confirmed by spectral (FT-IR, 1H NMR, 13C NMR) and analytical data .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline is complex, with a molecular formula of C11H8N4O2 . More detailed structural information may be available in specialized chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline are not extensively documented in the literature. It is known to have a molecular weight of 228.21 and a molecular formula of C11H8N4O2 .Wissenschaftliche Forschungsanwendungen
Pharmacological Research: A study by Chimenti et al. (1987) found that the methyl derivative of 3H-imidazo[4,5-f]quinoline activates copper bovine serum enzyme but inhibits the FAD mitochondrial enzyme. This suggests potential uses in pharmacological research, especially in enzyme-related studies (Chimenti et al., 1987).
Drug Discovery: Liu Yanjie et al. (2017) reported that imidazo[4,5-c]quinoline derivatives show promise as dual PI3K/mTOR inhibitors. This positions them as potential candidates in drug discovery, particularly in the development of cancer therapies (Liu Yanjie et al., 2017).
Pharmaceutical Agents: Research by Khodair et al. (1999) showed that substituted quinolines and heterocyclo[x,y-c]quinolines, which are structurally related to 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline, have potential as pharmaceutical agents for various diseases, including malaria, heart failure, and antihypertensive treatment (Khodair et al., 1999).
Antimicrobial Activity: Vodela and Chakravarthula (2016) developed a method for synthesizing novel quinoline-based imidazoles demonstrating promising antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Vodela & Chakravarthula, 2016).
Toxicological Studies: Studies have also highlighted the toxicological aspects of quinoline derivatives. For instance, Wolz et al. (2009) found that prostaglandin-H synthase mediates the metabolic activation of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) to produce potent carcinogens (Wolz et al., 2009). Similarly, Grivas and Jägerstad (1984) observed high mutagenicity in certain quinolines and quinoxalines, which can be potentially toxic to humans (Grivas & Jägerstad, 1984).
Eigenschaften
IUPAC Name |
3-methyl-2-nitroimidazo[4,5-f]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15(16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQICQDTZNZTBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150733 | |
| Record name | 2-Nitro-3-methylimidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline | |
CAS RN |
114451-08-0 | |
| Record name | 2-Nitro-3-methylimidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-3-methylimidazo(4,5-f)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8YW0O14FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)

